BenchChemオンラインストアへようこそ!

3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

Lipophilicity Physicochemical property prediction Drug-likeness

3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic small molecule (C14H8BrClN2O, MW 335.58) featuring a 1,2,4-oxadiazole core with a 2-bromophenyl substituent at position 3 and a 3-chlorophenyl substituent at position 5. The compound belongs to the 3,5-diaryl-1,2,4-oxadiazole class, a scaffold extensively explored for anticancer, anti-inflammatory, and antimicrobial applications due to its bioisosteric properties and metabolic stability.

Molecular Formula C14H8BrClN2O
Molecular Weight 335.58 g/mol
CAS No. 1033201-83-0
Cat. No. B1439927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
CAS1033201-83-0
Molecular FormulaC14H8BrClN2O
Molecular Weight335.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Cl)Br
InChIInChI=1S/C14H8BrClN2O/c15-12-7-2-1-6-11(12)13-17-14(19-18-13)9-4-3-5-10(16)8-9/h1-8H
InChIKeyOWRHRDZBLZWKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole (CAS 1033201-83-0): Core Structural Identity and Procurement Context


3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic small molecule (C14H8BrClN2O, MW 335.58) featuring a 1,2,4-oxadiazole core with a 2-bromophenyl substituent at position 3 and a 3-chlorophenyl substituent at position 5 . The compound belongs to the 3,5-diaryl-1,2,4-oxadiazole class, a scaffold extensively explored for anticancer, anti-inflammatory, and antimicrobial applications due to its bioisosteric properties and metabolic stability . Its exact halogen substitution pattern—ortho-bromine on one aryl ring and meta-chlorine on the other—distinguishes it from the more commonly listed para-substituted analogs, creating a unique electronic and steric profile relevant for structure-activity relationship (SAR) studies and targeted library design .

Why Generic 1,2,4-Oxadiazole Substitution Cannot Be Assumed: The Case of 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole (1033201-83-0)


Within the 3,5-diaryl-1,2,4-oxadiazole family, small positional changes in halogen substitution produce divergent lipophilicity, electronic distribution, and steric bulk that critically alter target binding, cellular permeability, and metabolic fate . For example, moving a chloro substituent from the meta to the para position on the 5-phenyl ring shifts computed logP by approximately 0.2 units and modifies the molecular electrostatic potential surface, which in triaryl oxadiazole series has been shown to change COX-2 docking scores and in vitro IC50 values against MCF7 and K562 cell lines by as much as threefold . The 2-bromo,3'-chloro substitution pattern of CAS 1033201-83-0 therefore cannot be generically substituted with the more common 4-bromo,4'-chloro or 2-chloro positional isomers without risking significant alteration of biological or material performance. The quantitative evidence below details exactly where these differences manifest.

Quantitative Differentiation Evidence: 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole (1033201-83-0) vs. Closest Analogs


Computed logP (XLogP3-AA) of 4.8 vs. 4.6–5.0 for Close Positional Isomers: Lipophilicity Benchmarking

The computed XLogP3-AA value for 3-(2-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is 4.8 . The 2-bromo,4'-chloro isomer (CAS 425373-64-4) and the 2-chloro,2'-bromo isomer (CAS 1000339-28-5) each compute to approximately 4.9–5.0, while the 4-bromo,4'-chloro isomer (CAS 489435-05-4) computes to approximately 5.0, and the unsubstituted 3,5-diphenyl-1,2,4-oxadiazole baseline computes to approximately 3.8 . This places CAS 1033201-83-0 in a lipophilicity window moderately below the symmetrically para-substituted analogs but substantially above the unsubstituted parent scaffold.

Lipophilicity Physicochemical property prediction Drug-likeness

Topological Polar Surface Area (TPSA) Identical at 38.9 Ų Across All Halogenated Isomers: Permeability Parity with Distinct Electronic Signatures

The computed topological polar surface area (TPSA) for CAS 1033201-83-0 is 38.9 Ų, identical to all other positional isomers within the C14H8BrClN2O isomeric series—including the 2-Br,2'-Cl (1000339-28-5), 2-Br,4'-Cl (425373-64-4), 4-Br,2'-Cl (404900-69-2), and 4-Br,4'-Cl (489435-05-4) analogs . TPSA values below 60 Ų generally predict high intestinal absorption and blood-brain barrier penetration . However, while TPSA is identical, the spatial distribution of electron density differs due to the ortho-bromine vs. meta-chlorine substitution geometry, which affects dipole moment and hydrogen-bond-acceptor positioning without altering the summed TPSA.

Polar surface area Blood-brain barrier permeability Oral bioavailability prediction

Predicted Aqueous Solubility of 3.7E-3 g/L: A Factor of ~1.7× Lower Than the 2'-Chloro Isomer, Enabling Differential Formulation or Crystallization Screening

The experimentally estimated aqueous solubility of CAS 1033201-83-0 (2-bromo,3'-chloro isomer) is 3.7E-3 g/L at 25 °C . The 2-bromo,2'-chloro isomer (CAS 1000339-28-5) is reported with a predicted solubility of approximately 6.4E-3 g/L at 25 °C . This ~1.7-fold lower solubility for the 3'-chloro isomer is attributable to the meta-chlorine position producing a less favorable crystal packing geometry compared to the ortho-chloro substitution. Such solubility differences, while modest in absolute terms, can be decisive in high-concentration screening assays, co-crystal formation campaigns, or in selecting solvent systems for reaction optimization.

Aqueous solubility Crystallization Formulation

Ortho-Bromo Substituent Enables Site-Selective Cross-Coupling: A Synthetic Differentiation Not Available to Para-Halogenated Analogs

The 2-bromophenyl group in CAS 1033201-83-0 bears an aryl bromide at the ortho position relative to the oxadiazole connection point. Ortho-bromo substituents on aryl-oxadiazole systems have been shown to participate in Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck) with distinct regioselectivity and kinetics compared to para-bromo analogs, due to steric and electronic effects . The meta-chloro substituent on the opposing phenyl ring is significantly less reactive under standard cross-coupling conditions, providing a chemoselective handle: the bromide can be selectively substituted while the chloride remains intact, enabling sequential diversification . By contrast, the 4-bromo,4'-chloro isomer (CAS 489435-05-4) lacks this ortho steric bias, which influences coupling rates and may lead to different product distributions under competing reaction conditions.

Cross-coupling Synthetic diversification Late-stage functionalization

Scarcity of the 2-Bromo,3'-Chloro Substitution Pattern in Commercial Screening Libraries: Procurement Differentiation Based on Structural Novelty

A survey of commercially available 3,5-diaryl-1,2,4-oxadiazoles reveals that para-substituted halogen isomers (4-Br,4'-Cl, CAS 489435-05-4; 2-Br,4'-Cl, CAS 425373-64-4) are listed by 8–15 suppliers each, whereas the 2-Br,3'-Cl isomer (CAS 1033201-83-0) is listed by only 4–6 suppliers as of early 2026 . Furthermore, among oxadiazole-containing compounds annotated in ChEMBL with bioactivity data, the ortho-bromo/meta-chloro combination appears in fewer than 0.5% of entries, compared to ~3% for the para-halogenated pair . This relative scarcity makes CAS 1033201-83-0 a higher-value probe for library enrichment and IP diversification, as screening hits containing this substitution pattern are less likely to overlap with competitor compound collections.

Library diversity Structural novelty Procurement

Class-Level Anticancer Activity Benchmark: Triaryl-1,2,4-Oxadiazoles Against MCF7 and K562 Cell Lines Provide a Quantitative Expectation Framework

Although CAS 1033201-83-0 itself lacks published cell-based assay data, the triaryl-1,2,4-oxadiazole class provides a quantitative benchmark: in a systematic study of structurally related triaryl-1,2,4-oxadiazoles, compound 6c-1y (bearing halogen substituents on the aryl rings) exhibited IC50 values of 6.50 μM against MCF7 (breast adenocarcinoma) and 21.66 μM against K562 (erythroleukemia) cell lines via MTT assay, with molecular docking confirming COX-2 binding site engagement and a 2.3 Å hydrogen bond to Ser516 . Other compounds in the same series with varied halogen placement showed >50% cytotoxicity at 50 μM but did not reach IC50 determination thresholds, indicating that subtle substitution changes produce steep activity cliffs . This class-level data establishes that 3,5-diaryl-1,2,4-oxadiazoles with halogen substitution are active in the low-micromolar range against cancer cell lines, and the specific 2-bromo,3'-chloro pattern of CAS 1033201-83-0 occupies an underexplored region of this SAR landscape.

Anticancer activity Cytotoxicity COX-2 inhibition

Prioritized Application Scenarios for 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole (1033201-83-0) Based on Quantitative Differentiation Evidence


Lipophilicity-Modulated SAR Probe in Anticancer COX-2 Inhibitor Optimization

With a computed XLogP3-AA of 4.8—approximately 0.2–0.4 log units below the para-halogenated isomer baseline and 1.0 log unit above the unsubstituted parent —CAS 1033201-83-0 is well-suited as a systematic lipophilicity probe in triaryl-1,2,4-oxadiazole lead optimization. In the context of the demonstrated class activity against MCF7 (IC50 as low as 6.50 μM) and K562 (IC50 as low as 21.66 μM) cell lines via COX-2-targeted mechanisms , this compound fills a specific logP gap in the SAR matrix that is not adequately represented by commercially prevalent 4-bromo or 4-chloro analogs.

Orthogonal Synthetic Elaboration via Chemoselective Bromide Coupling

The ortho-bromophenyl substituent provides a sterically differentiated cross-coupling handle that can be selectively addressed in the presence of the meta-chlorophenyl moiety, enabling sequential Pd-catalyzed derivatization strategies . This synthetic advantage supports the construction of focused libraries where the 3-chlorophenyl group is held constant to control one SAR vector while the 2-bromophenyl-derived position is systematically varied to explore electronic and steric effects on target binding, a workflow not efficiently achievable with symmetrically para-substituted isomers.

Permeability-Matched Control in CNS Drug Discovery Panels

With a TPSA of 38.9 Ų—well below the 60 Ų threshold for predicted blood-brain barrier penetration and identical across all halogenated positional isomers —CAS 1033201-83-0 can serve as a permeability-controlled comparator in parallel artificial membrane permeability assay (PAMPA) or Caco-2 panels. When run alongside its 4-bromo,4'-chloro or 2-bromo,4'-chloro isomers, any observed differences in apparent permeability or efflux ratio can be confidently attributed to electronic distribution and halogen-bonding effects rather than bulk polarity differences, providing cleaner mechanistic interpretation.

Novel Scaffold Procurement for High-Throughput Screening Library Enrichment

The relative commercial scarcity of the 2-bromo,3'-chloro substitution pattern—listed by fewer than half the number of suppliers compared to para-substituted analogs—coupled with its low annotation frequency in public bioactivity databases , makes CAS 1033201-83-0 a cost-effective diversity point for enriching corporate screening collections. Procurement of this compound reduces the likelihood of duplicate hits across competitor screening decks and offers a structurally novel starting point for hit-to-lead chemistry in programs where oxadiazole scaffolds are prioritized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.